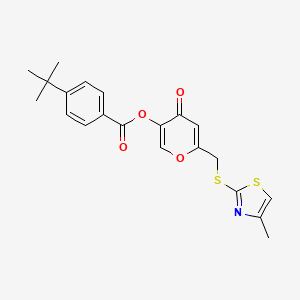

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

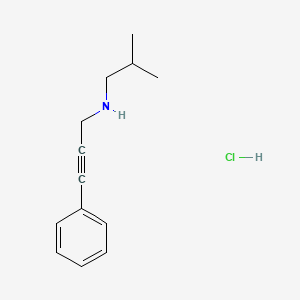

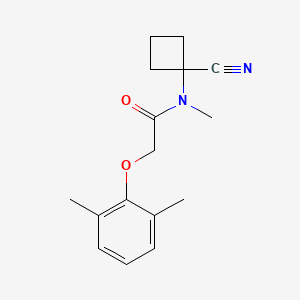

The compound appears to contain a thiazole ring, which is a type of heterocyclic compound. Thiazole rings are found in many important drugs and molecules, including some anticancer drugs .

Molecular Structure Analysis

The compound contains a thiazole ring, a pyran ring, and a benzoate group. The thiazole ring is a five-membered ring containing nitrogen and sulfur . The pyran ring is a six-membered ring with one oxygen atom, and the benzoate group is a type of ester.Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions, depending on the substituents present on the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the thiazole ring could potentially increase the compound’s stability and reactivity .Scientific Research Applications

Antibacterial Activity and Compound Synthesis

One study involves the synthesis of novel coumarin derivatives and evaluating their antibacterial activity. The research demonstrates how structural modifications of coumarin can lead to compounds with promising antibacterial properties, indicating the potential of such molecules in developing new antimicrobial agents (El-Haggar et al., 2015).

Supramolecular Structures

Another area of research involves the study of hydrogen-bonded supramolecular structures in substituted benzoates. This work highlights the importance of specific molecular interactions in forming complex structures that could have implications in materials science and nanotechnology (Portilla et al., 2007).

Photoactivatable Prodrugs

Research into the development of photoactivatable prodrugs based on coumarin-oxazole conjugates explores the use of light to control drug activation. This approach has potential applications in targeted therapy, where the drug's activity can be localized and activated by light exposure, reducing systemic side effects (Soares et al., 2017).

Multi-Component Synthesis

The multi-component synthesis of pyran derivatives represents an efficient strategy for creating complex molecules from simpler precursors. This methodology is valuable in medicinal chemistry for rapidly generating diverse compound libraries for biological evaluation (Bade & Vedula, 2015).

Antimicrobial Monomers

Studies on the synthesis and polymerization of novel monomers derived from kojic acid, which demonstrate antimicrobial activity, suggest potential applications in developing new materials with built-in resistance to microbial growth. Such materials could be useful in medical devices, coatings, and other applications where microbial contamination is a concern (Saraei et al., 2016).

Mechanism of Action

Target of Action

The compound contains a thiazole ring, which is a common structural motif in many biologically active compounds . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

The mode of action of a compound depends on its specific targets. Thiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific targets . .

Result of Action

The result of a compound’s action depends on its specific targets and mode of action. Thiazole derivatives can have various molecular and cellular effects . .

Safety and Hazards

properties

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-tert-butylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S2/c1-13-11-27-20(22-13)28-12-16-9-17(23)18(10-25-16)26-19(24)14-5-7-15(8-6-14)21(2,3)4/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAXQYSPLBMOIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-bromophenyl)sulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2626596.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2626599.png)

![3-phenyl-5-[1-(2-phenylethenesulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B2626601.png)

![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2626603.png)

![5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2626607.png)

![N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2626617.png)